Structural and Chiral Purity: 1-Chloropropan-1-ol as a Single Enantiomer Source vs. Racemic Mixtures
1-Chloropropan-1-ol (CAS 94484-16-9) possesses a chiral center, allowing it to be sourced as a single enantiomer. This is in stark contrast to its positional isomer, 3-chloro-1-propanol (CAS 627-30-5), which is achiral. The ability to obtain a single enantiomer of 1-chloropropan-1-ol is critical for applications demanding high stereochemical purity [1]. While commercial sources often provide a racemic mixture, the potential for enantiopure supply enables its use in stereospecific syntheses. In a related study on (S)-3-chloro-1,2-propanediol, a chiral chloropropanol, an enantiomeric excess (ee) of 99.4% was achieved using microbial resolution [2]. By class-level inference, similar high enantiopurity is potentially achievable for 1-chloropropan-1-ol, making it a valuable target for chiral resolution and asymmetric synthesis.
| Evidence Dimension | Presence of Chiral Center and Enantiomeric Purity |
|---|---|
| Target Compound Data | 1-Chloropropan-1-ol: Chiral molecule; can be sourced as a racemic mixture or potentially as a single enantiomer. |
| Comparator Or Baseline | 3-Chloro-1-propanol (CAS 627-30-5): Achiral molecule; no enantiomers exist. |
| Quantified Difference | Target is chiral; comparator is achiral. A related chiral chloropropanol, (S)-3-chloro-1,2-propanediol, has been reported with 99.4% enantiomeric excess. |
| Conditions | Chiral center presence based on molecular structure [1]. Enantiomeric excess data for a related compound obtained via gas chromatography after microbial degradation [2]. |
Why This Matters
For researchers developing stereospecific drugs or studying chiral recognition, 1-chloropropan-1-ol is a mandatory precursor that an achiral analog cannot replace.
- [1] Yumpu. (n.d.). 3-chloropropan-1-ol [1] 1. View Source
- [2] Suzuki, T., Kasai, N., Yamamoto, R., & Minamiura, N. (1993). Production of highly optically active (R)-3-chloro-1,2-propanediol using a bacterium assimilating the (S)-isomer. Applied Microbiology and Biotechnology, 40(2-3), 273-278. View Source
